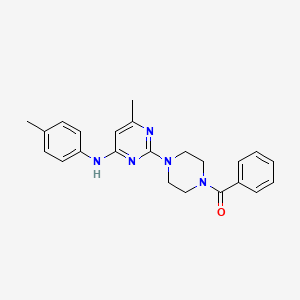

2-(4-benzoylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O/c1-17-8-10-20(11-9-17)25-21-16-18(2)24-23(26-21)28-14-12-27(13-15-28)22(29)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPAXQKANMLPKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzoylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine typically involves multiple steps:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

Introduction of the Benzoylpiperazine Moiety: This step involves the nucleophilic substitution reaction where piperazine is reacted with benzoyl chloride in the presence of a base such as triethylamine.

Attachment of the Methylphenyl Group: The final step includes the coupling of the methylphenyl group to the pyrimidine core, which can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing continuous flow reactors for better scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzoylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrimidine moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

The compound has been investigated for its potential antiviral effects. Research indicates that derivatives of pyrimidine compounds, including this specific structure, exhibit significant antiviral activity. For instance, a patent (US8921341B2) highlights the development of antiviral compounds based on similar structures, suggesting that modifications can enhance efficacy against viral infections .

Anticancer Activity

Studies have also explored the anticancer properties of pyrimidine derivatives. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented, indicating its potential as a chemotherapeutic agent. Specific studies have shown that modifications in the piperazine and benzoyl groups can lead to increased selectivity and potency against cancer cells .

Neuropharmacology

Impact on Central Nervous System (CNS) Disorders

The structural components of 2-(4-benzoylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine suggest that it may interact with neurotransmitter systems. Research indicates that piperazine derivatives can exhibit anxiolytic and antidepressant effects, making this compound a candidate for further exploration in treating mood disorders .

Mechanism of Action

The proposed mechanism involves modulation of serotonin and dopamine receptors, which are critical in regulating mood and anxiety levels. Case studies have shown promising results in preclinical models, where administration of similar compounds led to significant behavioral changes indicative of reduced anxiety and improved mood .

Structure-Activity Relationship (SAR) Studies

Optimization of Efficacy

Understanding the structure-activity relationship is crucial for enhancing the therapeutic potential of this compound. SAR studies have demonstrated that variations in the benzoyl and piperazine moieties significantly influence biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Increased alkyl chain length | Enhanced potency against cancer cells |

| Substitution on benzoyl ring | Improved selectivity for CNS targets |

| Alteration of methyl groups | Modulation of receptor affinity |

These findings underscore the importance of chemical modifications in developing more effective therapeutic agents.

Case Studies

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal evaluated the antiviral activity of several pyrimidine derivatives, including this compound. The results indicated a dose-dependent response against specific viral strains, with IC50 values demonstrating significant potency compared to existing antiviral drugs .

Case Study 2: Neuropharmacological Effects

In another investigation focusing on neuropharmacological applications, animal models treated with this compound exhibited reduced anxiety-like behaviors in standard tests such as the elevated plus maze and open field test. These results were corroborated by biochemical assays measuring serotonin levels, suggesting a mechanism involving serotonergic pathways .

Mechanism of Action

The mechanism of action of 2-(4-benzoylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it could bind to a receptor and block its activity, thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

Chlorobenzoylpiperazine Analog

The compound 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine () replaces the benzoyl group with a 2-chlorobenzoyl substituent. Such halogenation is a common strategy to improve pharmacokinetic profiles .

Thienopyrimidine Core

6-Methyl-N-(4-(methylsulfonyl)phenyl)thieno[2,3-d]pyrimidin-4-amine () replaces the pyrimidine ring with a thienopyrimidine scaffold. The sulfur atom in the thiophene ring increases lipophilicity, which may enhance membrane permeability but reduce solubility.

Pyrazole-Substituted Pyrimidines

Compounds like 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine () feature a pyrazole ring at the 2-position. The trifluoromethyl group on the phenyl ring enhances metabolic resistance and may increase binding affinity through hydrophobic interactions. Steric effects from the pyrazole’s methyl groups could influence conformational flexibility .

Modifications to the Aromatic Amine Group

Core Structure Without Benzoylpiperazine

The compound 6-methyl-N-(4-methylphenyl)pyrimidin-4-amine () lacks the benzoylpiperazine group, simplifying the structure. This modification likely reduces molecular weight and complexity but may diminish target engagement due to the absence of the piperazine’s hydrogen-bonding capability .

Nitrophenethyl and Trifluoromethyl Substituents

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-nitrophenethyl)pyrimidin-4-amine () and N-(3-chloro-4-methoxyphenyl)-1-methyl-6-[4-(phenylmethyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine () demonstrate how substituents like nitro, methoxy, or chloro groups influence solubility and target selectivity. For example, the nitro group in may act as a hydrogen-bond acceptor, while the methoxy group in enhances electron density on the aromatic ring .

Heterocyclic System Variations

Oxazolo-Pyrimidine Derivatives

Compounds such as 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7-amine () incorporate an oxazole ring fused to pyrimidine. This modification increases rigidity and may improve binding to flat enzymatic active sites, as seen in kinase inhibitors. The methoxy group further modulates electronic properties .

Pyrazolo-Pyrimidine Derivatives

N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine () and 6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine () highlight the use of pyrazolo-pyrimidine cores. These structures often exhibit enhanced potency in kinase inhibition due to improved π-π stacking interactions .

Data Tables

Table 1: Structural and Functional Comparison

Key Findings and Implications

- Benzoylpiperazine vs. Chlorobenzoylpiperazine : The chlorine atom in may enhance metabolic stability but could reduce solubility compared to the parent compound.

- Core Heterocycle: Thienopyrimidine and oxazolo-pyrimidine derivatives () show tailored pharmacokinetic profiles, with sulfur or oxygen atoms influencing lipophilicity and target engagement.

- Substituent Effects : Trifluoromethyl and nitro groups () improve binding through hydrophobic and electronic effects, respectively, but may introduce toxicity risks.

Q & A

Q. What are the common synthetic routes for synthesizing 2-(4-benzoylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine, and what key reaction conditions are involved?

The synthesis typically involves multi-step processes:

- Piperazine Ring Formation : A Mannich reaction or condensation of formaldehyde with secondary amines (e.g., benzoylpiperazine derivatives) under controlled pH and temperature .

- Pyrimidine Core Construction : Cyclization of precursors like thioureas or amidines under acidic or basic conditions (e.g., using HCl or NaOH) to form the pyrimidine backbone .

- Substitution Reactions : Introduction of the 4-methylphenyl group via nucleophilic aromatic substitution (e.g., using Pd catalysts for coupling reactions) . Key conditions include solvent selection (DMF or dichloromethane), temperature optimization (60–120°C), and monitoring via thin-layer chromatography (TLC) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and molecular conformation, with shifts indicating aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 452 [M+H]+ observed in similar pyrimidine derivatives) .

- Infrared (IR) Spectroscopy : Detects functional groups like benzoyl C=O stretches (~1680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis, particularly in low-efficiency substitution steps?

- Catalyst Screening : Use high-throughput methods to identify efficient catalysts (e.g., Pd/C for coupling reactions) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .

- Temperature Gradients : Stepwise heating (e.g., 80°C → 120°C) improves kinetics without degrading sensitive intermediates .

- Purification Techniques : Column chromatography with silica gel or reverse-phase HPLC ensures high purity (>95%) .

Q. How do structural modifications in analogous compounds affect biological activity, and what insights can guide further studies on this compound?

- Substituent Effects :

| Compound | Key Modification | Biological Impact | Reference |

|---|---|---|---|

| Trifluoromethyl analog | Increased lipophilicity | Enhanced metabolic stability | |

| Chloro-substituted phenyl | Improved antimicrobial activity | Higher binding affinity to bacterial enzymes |

- Piperazine Flexibility : Bulky substituents (e.g., benzoyl) may restrict receptor binding, whereas smaller groups (e.g., methyl) enhance solubility .

Q. What strategies resolve contradictions in reported biological activities of similar pyrimidine derivatives?

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Structural Dynamics : X-ray crystallography (as in ) reveals conformational differences (e.g., dihedral angles of 12.8° vs. 86.1° in aryl groups) that alter bioactivity .

- Meta-Analysis : Compare IC50 values across studies, adjusting for variables like incubation time and pH .

Q. What computational methods predict the binding affinity of this compound to biological targets?

- Molecular Docking : Software like AutoDock Vina simulates interactions with receptors (e.g., serotonin 5-HT2A), prioritizing poses with lowest binding energy (ΔG ≤ -8 kcal/mol) .

- QSAR Modeling : Quantitative structure-activity relationships correlate substituent electronegativity with inhibitory potency (e.g., Hammett constants for aryl groups) .

Methodological Considerations

Q. How should researchers design experiments to evaluate the compound’s pharmacokinetic properties?

- In Vitro ADME :

- Solubility : Shake-flask method in PBS (pH 7.4) .

- Permeability : Caco-2 cell monolayers measure apparent permeability (Papp) .

- In Vivo Studies : Administer via oral gavage in rodent models, with plasma concentration monitored via LC-MS/MS .

Q. What techniques validate the compound’s stability under varying storage conditions?

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>200°C indicates high thermal stability) .

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; analyze degradation products via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.